molecular formula C12H15Cl2N3O2 B12777046 N-Hydroxy-2-(4-quinolinyloxy)propanimidamide dihydrochloride CAS No. 86346-58-9

N-Hydroxy-2-(4-quinolinyloxy)propanimidamide dihydrochloride

Cat. No.: B12777046
CAS No.: 86346-58-9
M. Wt: 304.17 g/mol
InChI Key: BRYPKQLRUGQKFH-UHFFFAOYSA-N
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Description

(Quinolinyl-4)oxy-2 propionamidoxime dichlorhydrate [French] is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is characterized by the presence of a quinoline ring system, which is a fused ring structure containing a benzene ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Quinolinyl-4)oxy-2 propionamidoxime dichlorhydrate involves multiple steps, starting from the preparation of the quinoline ring system. Common synthetic routes for quinoline derivatives include the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods . These methods typically involve cyclization reactions, where aniline derivatives react with various reagents under specific conditions to form the quinoline ring.

For the specific synthesis of (Quinolinyl-4)oxy-2 propionamidoxime dichlorhydrate, the following steps are involved:

  • Preparation of 4-hydroxyquinoline from aniline and diethyl ethoxymethylenemalonate.
  • Conversion of 4-hydroxyquinoline to (Quinolinyl-4)oxy-2 propionamidoxime through a series of reactions involving hydroxylamine and propionamide.
  • Formation of the dichlorhydrate salt by reacting the final product with hydrochloric acid.

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale synthesis using green chemistry approaches. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches aim to minimize environmental impact and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Quinolinyl-4)oxy-2 propionamidoxime dichlorhydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quaternary ammonium salts, amine derivatives, and various substituted quinoline compounds.

Scientific Research Applications

(Quinolinyl-4)oxy-2 propionamidoxime dichlorhydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Quinolinyl-4)oxy-2 propionamidoxime dichlorhydrate involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is particularly effective in treating bacterial infections.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Quinolinyl-4)oxy-2 propionamidoxime dichlorhydrate is unique due to its specific functional groups and the presence of the dichlorhydrate salt. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other quinoline derivatives.

Properties

CAS No.

86346-58-9

Molecular Formula

C12H15Cl2N3O2

Molecular Weight

304.17 g/mol

IUPAC Name

N'-hydroxy-2-quinolin-4-yloxypropanimidamide;dihydrochloride

InChI

InChI=1S/C12H13N3O2.2ClH/c1-8(12(13)15-16)17-11-6-7-14-10-5-3-2-4-9(10)11;;/h2-8,16H,1H3,(H2,13,15);2*1H

InChI Key

BRYPKQLRUGQKFH-UHFFFAOYSA-N

Isomeric SMILES

CC(/C(=N\O)/N)OC1=CC=NC2=CC=CC=C21.Cl.Cl

Canonical SMILES

CC(C(=NO)N)OC1=CC=NC2=CC=CC=C21.Cl.Cl

Origin of Product

United States

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